Araloside VII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

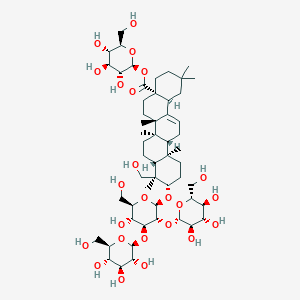

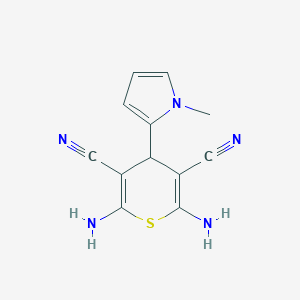

Pertenece a la clase de saponinas triterpénicas y tiene una fórmula molecular de C54H88O24 con un peso molecular de 1121.26 g/mol . Este compuesto es conocido por sus diversas actividades biológicas y se utiliza principalmente en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Araloside VII se extrae típicamente de fuentes naturales, específicamente de las hojas de Aralia elata. El proceso de extracción implica varios pasos, incluida la extracción con disolvente, la purificación y la cristalización . El compuesto se puede disolver en disolventes como dimetilsulfóxido, piridina, metanol y etanol .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de materiales vegetales. El proceso incluye la recolección de las hojas de Aralia elata, seguida de secado y molienda. El material vegetal en polvo se somete entonces a extracción con disolventes, donde se utilizan disolventes como etanol o metanol para extraer las saponinas. El extracto se purifica aún más utilizando técnicas como la cromatografía en columna para aislar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Araloside VII experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar this compound.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reacciones de reducción.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos o agentes alquilantes

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Araloside VII tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de saponinas y sus propiedades químicas

Biología: this compound se estudia por sus actividades biológicas, incluidos los efectos antiinflamatorios, antioxidantes e inmunomoduladores

Medicina: La investigación ha demostrado que this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como la artritis reumatoide y las úlceras gástricas

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales

Mecanismo De Acción

Araloside VII ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que modula la actividad de enzimas como la H+/K±ATPasa e influye en las vías de señalización mediadas por las mitocondrias . Además, puede inhibir la producción de citoquinas proinflamatorias como la interleucina-6 y la interleucina-8, contribuyendo a sus propiedades antiinflamatorias .

Comparación Con Compuestos Similares

Araloside VII es único entre las saponinas debido a su estructura específica y sus actividades biológicas. Compuestos similares incluyen:

Araloside A: Otra saponina de la misma planta, conocida por sus efectos antiinflamatorios y gastroprotectores

Araloside B y C: Estos compuestos comparten características estructurales y actividades biológicas similares con this compound.

Asperosaponin VI: Una saponina con propiedades inhibidoras de la osteoclastogénesis.

This compound destaca por sus interacciones moleculares específicas y su gama más amplia de actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSVPOBELCKQM-YIVQLCEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Araloside VII and where is it found?

A1: this compound is a saponin compound first isolated from the root bark of Aralia elata (Miq.) Seem. []. This plant, also known as Japanese angelica tree, is a species belonging to the Araliaceae family. Later studies also identified this compound in the leaves [] and buds [] of Aralia elata.

Q2: What is the structure of this compound?

A2: this compound is a hederagenin-based saponin with a complex sugar moiety. Its structure is characterized as 3-O-{[β-D-glucopyranosyl (1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl}hederagenin 28-O-β-D-glucopyranosyl ester [].

Q3: What analytical techniques were used to identify and characterize this compound?

A3: Researchers employed a combination of techniques to isolate and elucidate the structure of this compound. These included:

- Chromatographic methods: Silica gel column chromatography and preparative HPLC were used for isolation and purification [, ].

- Spectroscopic methods: Structural determination relied on spectroscopic analyses, including (though specific techniques were not listed in the abstracts) but likely involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)

![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)

![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)